molecular formula C6H12O3 B1584116 (2S,3S)-2-Hydroxy-3-methylpentanoic acid CAS No. 51576-04-6

(2S,3S)-2-Hydroxy-3-methylpentanoic acid

Cat. No.: B1584116
CAS No.: 51576-04-6
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-WHFBIAKZSA-N
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Description

(2S,3S)-2-Hydroxy-3-methylpentanoic acid is a chiral organic compound with significant importance in various scientific fields It is a stereoisomer of 2-hydroxy-3-methylpentanoic acid, characterized by its specific spatial arrangement of atoms

Scientific Research Applications

(2S,3S)-2-Hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For a related compound, “(2S,3S)-2,3-Dibromo-3-phenylpropanoic acid”, it has been reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of (2S,3S)-2-Hydroxy-3-methylpentanoic acid, also known as L-Isoleucic Acid, is the glucosyltransferase UGT76B1 . This enzyme is found in plants and is involved in conjugating the stress hormone salicylic acid (SA) as well as L-Isoleucic Acid .

Mode of Action

L-Isoleucic Acid interacts with its target, the glucosyltransferase UGT76B1, by serving as a substrate for this enzyme . This interaction leads to the glucosylation of L-Isoleucic Acid, which is a process that attaches a glucose molecule to the compound . This glucosylation process modulates the activity of L-Isoleucic Acid .

Biochemical Pathways

The glucosylation of L-Isoleucic Acid by UGT76B1 affects several biochemical pathways in plants. It enhances pathogen resistance and inhibits root growth of Arabidopsis . L-Isoleucic Acid also synergistically cooperates with salicylic acid to activate salicylic acid-responsive gene expression and resistance in a UGT76B1-dependent manner . L-isoleucic acid also shows a salicylic acid-independent stress response .

Pharmacokinetics

It is known that l-isoleucic acid is a substrate for the enzyme ugt76b1, which suggests that it is metabolized through glucosylation .

Result of Action

The glucosylation of L-Isoleucic Acid by UGT76B1 results in several molecular and cellular effects. It enhances pathogen resistance, inhibits root growth of Arabidopsis, and activates salicylic acid-responsive gene expression and resistance . These effects are specific and distinct from its isomeric compound leucic acid and from the amino acid isoleucine .

Action Environment

The action of L-Isoleucic Acid can be influenced by environmental factors. For instance, the presence of pathogens can enhance the resistance effect of L-Isoleucic Acid . .

Biochemical Analysis

Biochemical Properties

(2S,3S)-2-Hydroxy-3-methylpentanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids. It is involved in the catabolic pathways of leucine, isoleucine, and valine. The compound interacts with several enzymes, including branched-chain α-keto acid dehydrogenase complex, which catalyzes the oxidative decarboxylation of branched-chain α-keto acids. This interaction is essential for the proper functioning of the metabolic pathways that break down these amino acids .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the mTOR signaling pathway, which is crucial for cell growth and proliferation. Additionally, this compound can alter the expression of genes involved in amino acid metabolism, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes involved in branched-chain amino acid metabolism, such as branched-chain α-keto acid dehydrogenase. The compound’s binding to these enzymes facilitates the catalytic process, leading to the production of energy and other metabolic intermediates. Additionally, this compound can modulate enzyme activity through allosteric regulation, influencing the overall metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and improve energy production. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to branched-chain amino acid metabolism. It interacts with enzymes such as branched-chain α-keto acid dehydrogenase and transaminases, which facilitate the conversion of branched-chain amino acids into their respective keto acids and subsequent metabolic intermediates. These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s proper functioning and its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it participates in the catabolic pathways of branched-chain amino acids. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell, ensuring its proper involvement in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-Hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts and engineered bacteria to catalyze the reduction reactions. The process typically includes the preparation of engineering bacteria, cell disruption to obtain the enzyme, and the subsequent asymmetric reduction reaction .

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming 3-methyl-2-oxopentanoic acid.

    Reduction: The compound can be reduced to form 2,3-dihydroxy-3-methylpentanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

    Oxidation: 3-Methyl-2-oxopentanoic acid.

    Reduction: 2,3-Dihydroxy-3-methylpentanoic acid.

    Substitution: 2-Chloro-3-methylpentanoic acid.

Comparison with Similar Compounds

    (2R,3R)-2-Hydroxy-3-methylpentanoic acid: An enantiomer with different spatial arrangement.

    (2S,3S)-2-Hydroxy-3-methylbutanoic acid: A structural isomer with a different carbon chain length.

    (2S,3S)-2-Hydroxy-3-methylhexanoic acid: Another structural isomer with a longer carbon chain.

Uniqueness: (2S,3S)-2-Hydroxy-3-methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its interactions with biological molecules and its effectiveness in various applications .

Properties

IUPAC Name

(2S,3S)-2-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPIWOPNGRASR-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357528
Record name (2S,3S)-2-Hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51576-04-6
Record name Isoleucic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576046
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Record name (2S,3S)-2-Hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-Hydroxy-3-methylpentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the incorporation of (2S,3S)-2-Hydroxy-3-methylpentanoic acid in auriculamide biosynthesis?

A1: Unlike its typical role as a proteinogenic amino acid, this compound is utilized as a building block in the nonribosomal peptide synthesis of auriculamide. This unusual incorporation involves its activation by the adenylation domain of the AulA enzyme. [] This suggests a broader substrate specificity for certain adenylation domains, expanding the potential chemical diversity achievable in nonribosomal peptide synthesis.

Q2: How does the presence of this compound in a steroidal saponin impact its biological activity?

A2: While the provided research [] focuses on the isolation and structural characterization of various steroidal saponins from Ruscus aculeatus, it does not directly assess the specific contribution of the this compound moiety to the observed cytostatic activity. Further research is needed to delineate the structure-activity relationship and determine if this specific structural feature plays a role in the compound's interaction with its biological target.

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